5-(五氟硫代)-1,3-二氢吲哚-2-酮

描述

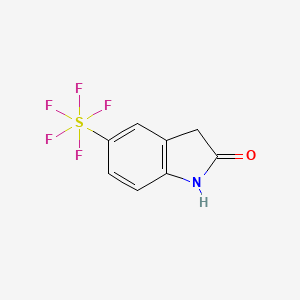

5-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one is a useful research compound. Its molecular formula is C8H6F5NOS and its molecular weight is 259.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

医药化学

该化合物中的五氟硫代基团提供了增强的特性,例如提高的亲脂性和水解稳定性,这在药物设计中是有益的。 将它掺入药物可以改善药物的药代动力学特性,使其在治疗中更有效 .

农业

在农业领域,含五氟硫代基团的化合物已显示出作为作物保护剂的希望。 它们的高杀虫活性及其选择性使其适合开发更有效和更环保的新型杀虫剂 .

材料科学

五氟硫代基团的独特特性在材料科学中被用来制造先进材料。 这些包括液晶和其他需要增强热稳定性和化学稳定性的材料 .

环境科学

研究含有五氟硫代基团的化合物的生物转化对于评估其对环境的影响至关重要。 了解这些化合物如何与生态系统相互作用有助于开发更安全、更可持续的化学品 .

分析化学

在分析化学中,五氟硫代基团的独特特性可用于更精确的测量和分析。 含此基团的化合物可以用作复杂分析程序中的标准品或试剂 .

生物化学

该化合物在生物化学中的潜力在于它能够形成可作为生物化学探针或用于研究生物系统的衍生物。 它的稳定性和反应性使其成为生物化学研究中宝贵的工具 .

药理学

在药理学中,五氟硫代基团正在被探索以增强药物的功效。 它提高化合物亲脂性和稳定性的能力可以导致更好的药物制剂 .

工业应用

该化合物在各种条件下的稳健性和稳定性使其适用于工业应用。 它可用于合成需要高耐久性和耐受恶劣环境的材料 .

生物活性

The compound 5-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one is part of a class of indole derivatives that have garnered attention for their diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound, focusing on its pharmacological effects and mechanisms of action.

Overview of the Pentafluorosulfanyl Group

The pentafluorosulfanyl group (SF₅) is characterized by its high stability and unique physicochemical properties. It exhibits strong polarity and lipophilicity, making it an attractive modification in medicinal chemistry. The incorporation of the SF₅ group into organic molecules has been shown to enhance biological activity, particularly in the context of kinase inhibition and antimicrobial properties .

Synthesis of 5-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one

The synthesis of 5-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one typically involves a Knoevenagel condensation reaction or other multicomponent reactions that facilitate the introduction of the SF₅ moiety into the indole framework. Recent studies have successfully synthesized various derivatives with the SF₅ group at different positions on the indole ring, allowing for a systematic evaluation of their biological activities .

Antimicrobial Properties

Research has demonstrated that derivatives of 1,3-dihydro-indol-2-one exhibit significant antimicrobial activity. For instance, compounds with the SF₅ group have shown efficacy against a range of pathogens including:

- Bacteria : Effective against Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae.

- Fungi : Displayed antifungal activity against Candida albicans and Aspergillus niger.

- Tuberculosis : Some derivatives have been tested for anti-tubercular activity against Mycobacterium tuberculosis H37Rv .

The following table summarizes the antimicrobial activities observed in various studies:

| Pathogen | Activity Detected | Reference |

|---|---|---|

| Escherichia coli | Yes | |

| Staphylococcus aureus | Yes | |

| Klebsiella pneumoniae | Yes | |

| Candida albicans | Yes | |

| Aspergillus niger | Yes | |

| Mycobacterium tuberculosis | Yes |

Kinase Inhibition

The pentafluorosulfanyl group has been linked to enhanced kinase inhibition. Studies have shown that compounds like 5-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one can inhibit various kinases with notable potency. For example, biochemical assays indicated low nanomolar IC₅₀ values against receptor tyrosine kinases such as PDGFRα and VEGFR3 .

The following table details the IC₅₀ values for selected kinases:

| Kinase | Compound ID | IC₅₀ (M) |

|---|---|---|

| PDGFRα | 10 | 1.76 × 10⁻⁵ |

| VEGFR3 | 11 | < 1 × 10⁻⁹ |

| AAK1 | 12 | 1.0 × 10⁻⁶ |

These findings suggest that the SF₅ moiety not only enhances binding affinity but also contributes to selective inhibition over mammalian kinases, which is crucial for reducing side effects in therapeutic applications .

Case Studies

Several case studies have highlighted the potential applications of 5-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one in drug discovery:

- Antitubercular Agents : A study synthesized several derivatives and assessed their activity against tuberculosis. The results indicated promising candidates for further development as antitubercular agents .

- Insecticides : Compounds containing the SF₅ group have shown insecticidal properties, making them candidates for agricultural applications. For instance, they were tested against larvae of Plutella xylostella, demonstrating significant feeding inhibition .

属性

IUPAC Name |

5-(pentafluoro-λ6-sulfanyl)-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F5NOS/c9-16(10,11,12,13)6-1-2-7-5(3-6)4-8(15)14-7/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTJFKEQDICBPJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)S(F)(F)(F)(F)F)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。